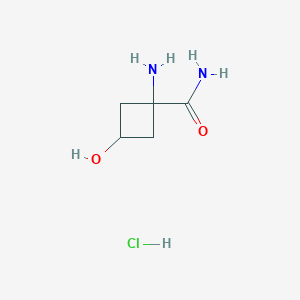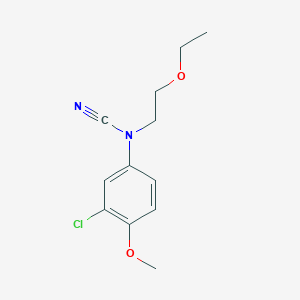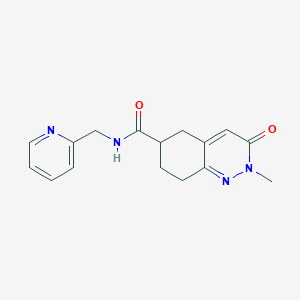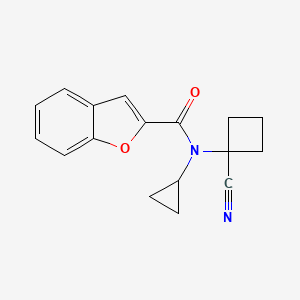
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide is a synthetic compound with the molecular formula C11H17N5O. It is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure.
Méthodes De Préparation
The synthesis of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The triazole moiety is introduced through a click chemistry reaction, which is known for its efficiency and selectivity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Applications De Recherche Scientifique
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It shows promise as a therapeutic agent, particularly in targeting proteins involved in cancer pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as proteins involved in signal transduction pathways. It may inhibit the activity of these proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes that are critical for the survival and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide can be compared with other azetidine derivatives, such as:
N-Cyclopentyl-3-(triazol-2-yl)azetidine-2-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-sulfonamide: Contains a sulfonamide group, which may confer different chemical properties and reactivity.
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-phosphonate: Incorporates a phosphonate group, potentially altering its interaction with biological targets. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c17-11(14-9-3-1-2-4-9)15-7-10(8-15)16-12-5-6-13-16/h5-6,9-10H,1-4,7-8H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEJWWHISACIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)










![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
